molecular formula C22H23NO3S2 B3517219 4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

Cat. No.: B3517219
M. Wt: 413.6 g/mol
InChI Key: QBZXHYXYPXIOHR-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the reaction conditions, the reagents and catalysts used, and the yield of the product .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of an organic compound can be studied using various techniques, such as NMR, mass spectrometry, and chromatography. The analysis includes the identification of the products formed and the conditions under which the reactions occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of an organic compound, especially in the context of biological activity, involves studying how the compound interacts with biological targets, such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with an organic compound are typically assessed based on its toxicity, flammability, and environmental impact .

Future Directions

The future directions in the study of an organic compound could involve exploring new synthetic routes, studying new reactions, or investigating its potential applications in areas such as medicine or materials science .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S2/c1-16-13-18(15-27-19-7-5-4-6-8-19)9-11-21(16)23-28(24,25)20-10-12-22(26-3)17(2)14-20/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXHYXYPXIOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide
Reactant of Route 2
4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide
Reactant of Route 3
4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide
Reactant of Route 4
4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide
Reactant of Route 5
4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide
Reactant of Route 6
4-methoxy-3-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

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